Compound Description: DNQX is a potent antagonist of the NMDA modulatory glycine binding site on the excitatory amino acid (EAA) receptor complex. []
Relevance: DNQX shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione. The variations lie in the substituents at the 6 and 7 positions, where DNQX features nitro groups while the target compound possesses an amino and a cyclohexylsulfonyl group, respectively. []
Compound Description: MNQX is another potent antagonist of the NMDA modulatory glycine binding site. It exhibits unique intramolecular hydrogen bonding patterns potentially significant for its activity. []
Relevance: Like DNQX, MNQX is structurally related to 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione through the shared 1,4-dihydro-2,3-quinoxalinedione core. The differences lie in the positioning and nature of the substituents at the 5 and 7 positions, with MNQX featuring nitro groups. []
6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate
Compound Description: This compound, investigated for its hydrogen bonding patterns, is a derivative of 1,4-dihydro-2,3-quinoxalinedione. []
Relevance: The compound demonstrates the structural similarity with 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione by sharing the core 1,4-dihydro-2,3-quinoxalinedione framework. The distinction is the presence of a single nitro group at the 6th position and a water molecule in the hydrate form. []
6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione
Compound Description: This is another derivative of 1,4-dihydro-2,3-quinoxalinedione examined for its hydrogen bonding properties and crystal structure. []
Relevance: The compound exhibits a strong structural connection to 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione due to the shared 1,4-dihydro-2,3-quinoxalinedione core structure. The difference arises from the chlorine atoms at the 6th and 7th positions. []
Compound Description: This compound, crystallized with dimethylformamide, is a derivative of 1,4-dihydro-2,3-quinoxalinedione. []
Relevance: It shares the fundamental 1,4-dihydro-2,3-quinoxalinedione framework with 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione, indicating a close structural relationship. The difference lies in the presence of chlorine atoms at the 5th and 7th positions and the co-crystallized dimethylformamide molecule. []
Compound Description: This compound is a 1,4-dihydro-2,3-quinoxalinedione derivative studied for its crystal structure and electronic properties using AM1 molecular orbital calculations. []
Relevance: Sharing the 1,4-dihydro-2,3-quinoxalinedione core, this compound is structurally analogous to 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione. The variations are in the substituents at positions 6 and 7, where this compound has methyl groups, and the presence of two water molecules in its dihydrate form. []
Compound Description: Similar to its dimethyl counterpart, this 1,4-dihydro-2,3-quinoxalinedione derivative has been analyzed for its crystal structure and electronic properties through AM1 calculations. []
Relevance: This compound shares the 1,4-dihydro-2,3-quinoxalinedione core structure with 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione, making them structurally related. The distinctions arise from the methoxy groups at positions 6 and 7 and the presence of one water molecule in its hydrate form. []
Compound Description: QXAA, existing as R- and S-enantiomers, has been synthesized and found to inhibit specific [3H]AMPA binding. []
Relevance: QXAA is structurally related to 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione due to the shared 1,4-dihydro-2,3-quinoxalinedione core and the presence of an amino group, albeit at a different position. []
Compound Description: ACEA-1021 is a novel quinoxalinedione identified as a potent competitive antagonist at NMDA receptor glycine sites. []
Relevance: ACEA-1021 shares a high degree of structural similarity with 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione due to the common 1,4-dihydro-2,3-quinoxalinedione scaffold and the presence of nitro and chloro substituents, albeit in different positions. []
Compound Description: ACEA-1031 is another novel quinoxalinedione exhibiting potent competitive antagonism at NMDA receptor glycine sites, similar to ACEA-1021. []
Relevance: Structurally, ACEA-1031 closely resembles 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione. The shared 1,4-dihydro-2,3-quinoxalinedione core structure and the presence of nitro and bromo substituents (although at different positions) establish their structural relationship. []
Compound Description: ACEA-1328 is a competitive and systemically bioavailable NMDA receptor/glycine site antagonist. Studies have shown its potential to enhance the antinociceptive effects of opioid analgesics. []
Relevance: This compound has a strong structural resemblance to 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione due to the common 1,4-dihydro-2,3-quinoxalinedione core and the presence of nitro and methyl groups, albeit at different positions. []
Compound Description: This compound was isolated from the fruit of Xanthium sibiricum Patr. []
Relevance: This compound is structurally related to 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione through the shared 1,4-dihydro-2,3-quinoxalinedione core and the presence of dimethyl substitution at positions 6 and 7. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.